
N'-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide: is an organic compound characterized by the presence of a chlorobenzylidene group attached to a dihydroxybenzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzaldehyde+2,4-dihydroxybenzohydrazide→N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide
The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ultrasound or microwave irradiation can also enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of heterocyclic compounds, which are of significant interest due to their biological activities.
Biology and Medicine
In biological and medicinal research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Industry
In the industrial sector, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of metal-based catalysts.
Mecanismo De Acción
The mechanism by which N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-Chlorobenzylidene)-3,4-dimethoxybenzohydrazide
- N’-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is unique due to the presence of two hydroxyl groups on the benzohydrazide moiety. These hydroxyl groups enhance its ability to form hydrogen bonds, which can significantly influence its biological activity and chemical reactivity.
Conclusion
N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various chemical reactions and exhibit significant biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
382598-19-8 |
|---|---|
Fórmula molecular |
C14H11ClN2O3 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+ |
Clave InChI |
FXKRXNJDPPXGEF-LZYBPNLTSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


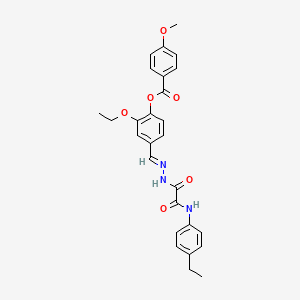


![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)
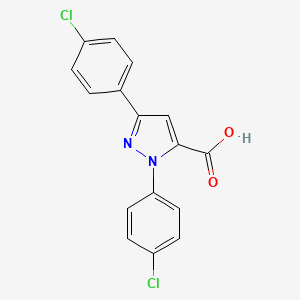
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)
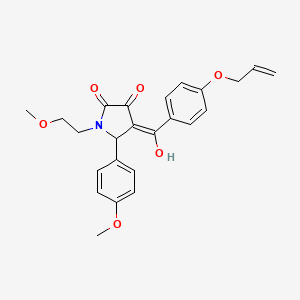

![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12013324.png)

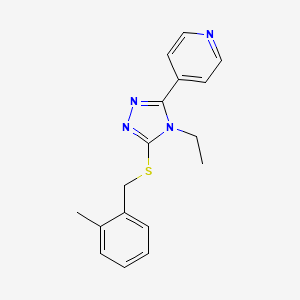
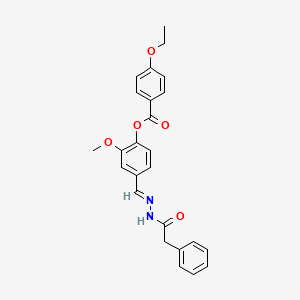
![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013351.png)
